molecular formula C22H19NO3 B310174 N-(4-benzoylphenyl)-2-ethoxybenzamide

N-(4-benzoylphenyl)-2-ethoxybenzamide

Cat. No.: B310174
M. Wt: 345.4 g/mol
InChI Key: MJTVWZDHOLDHHJ-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-2-ethoxybenzamide is a synthetic benzamide derivative characterized by a 2-ethoxybenzamide core substituted at the nitrogen atom with a 4-benzoylphenyl group.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C22H19NO3/c1-2-26-20-11-7-6-10-19(20)22(25)23-18-14-12-17(13-15-18)21(24)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,23,25)

InChI Key

MJTVWZDHOLDHHJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

solubility

0.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and functional differences between N-(4-benzoylphenyl)-2-ethoxybenzamide and related compounds:

Compound Name Substituents on Benzamide Key Functional Groups Biological Activity Binding Affinity (kcal/mol)
This compound 4-Benzoylphenyl Benzoyl, ethoxy Not explicitly reported Not reported
CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) 4-Cl, 3-CF3 Cl, CF3, ethoxy p300 HAT activator -7.72
CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecylbenzamide) 4-Cl, 3-CF3, 6-pentadecyl Cl, CF3, pentadecyl, ethoxy p300 HAT activator -1.18
Garcinol Polyisoprenylated phenolic acylphloroglucinol Natural scaffold p300 HAT inhibitor N/A

Functional Insights

  • CTB vs. CTPB : CTB exhibits a higher binding affinity (-7.72 kcal/mol) compared to CTPB (-1.18 kcal/mol) due to the absence of the bulky pentadecyl chain, which allows CTB to form a critical hydrogen bond with Leu1398 in p300 . The pentadecyl group in CTPB sterically hinders such interactions, reducing efficacy despite its role in enhancing membrane permeability .
  • Role of Electronegative Substituents : The 4-Cl and 3-CF3 groups in CTB/CTPB are critical for HAT activation, as they enhance interactions with hydrophobic pockets in the p300 active site . In contrast, the benzoyl group in this compound lacks these electronegative groups, which may alter its binding mode or activity profile.
  • Lipid-Lowering Derivatives : highlights N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives with lipid-lowering effects in hyperlipidemic rats. While this suggests that the benzoylphenyl group may contribute to metabolic activity, direct evidence linking it to the title compound is absent .

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